The synthesis of 2-[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline typically involves the condensation of 4-methoxybenzohydrazide with various aromatic acids in the presence of phosphoryl chloride. The general procedure includes:
This method allows for the formation of various substituted oxadiazoles, including the target compound.
The molecular structure of 2-[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline can be described as follows:
The arrangement of these components contributes to its chemical reactivity and biological properties. Spectroscopic techniques such as nuclear magnetic resonance and infrared spectroscopy are often employed to confirm the structure .
2-[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline can participate in various chemical reactions typical for oxadiazole derivatives:
These reactions expand its utility in organic synthesis and medicinal chemistry .
The mechanism of action for compounds like 2-[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline often involves interaction with biological targets such as enzymes or receptors. For instance:
Specific studies would be required to elucidate the precise mechanisms involved for this compound .
The physical and chemical properties of 2-[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline include:
These properties are crucial for determining its suitability for various applications in pharmaceuticals .
2-[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline has potential applications in several fields:
Research continues to explore new applications and enhance the efficacy of such compounds through structural modifications .
1,3,4-Oxadiazole is a five-membered heteroaromatic ring containing two nitrogen atoms and one oxygen atom within its structure (IUPAC name: 1,3,4-oxadiazole). It exhibits planar geometry due to sp²-hybridized ring atoms and full π-electron delocalization across five atoms, satisfying Hückel's rule for aromaticity. This aromatic character contributes to its remarkable thermal stability and influences its electronic distribution. The heterocycle possesses a dipole moment of approximately 2.5 Debye, with electron density concentrated on the oxygen and nitrogen atoms, making the carbon atoms at positions 2 and 5 electrophilic centers susceptible to nucleophilic attack. This electronic asymmetry enables diverse chemical modifications essential for drug design [1] [5].
Table 1: Key Structural Parameters of 1,3,4-Oxadiazole
Parameter | Value/Range | Significance in Drug Design |
---|---|---|
Ring Aromaticity | High (6π electrons) | Enhances metabolic stability; promotes π-π stacking with biological targets |
Bond Lengths (C-O) | ~1.36 Å | Intermediate between single and double bonds, confirming delocalization |
Bond Lengths (C-N) | ~1.31 Å | Reflects partial double-bond character |
Bond Angle (N-C-N) | ~105° | Influences ring planarity and substituent orientation |
Dipole Moment | ~2.5 D | Affects solubility and target binding interactions |
The 1,3,4-oxadiazole ring demonstrates significant resistance to hydrolytic degradation under physiological conditions compared to ester or amide functionalities. This stability stems from its aromatic character and the absence of readily hydrolyzable bonds within the ring. Furthermore, the ring system exhibits moderate lipophilicity, quantified by a π value of approximately 0.8 on the Hansch scale. This balanced lipophilicity-hydrophilicity profile facilitates transmembrane permeability, a critical factor for bioavailability [5] [7].
Bioisosterism underpins the strategic application of 1,3,4-oxadiazoles in medicinal chemistry. This heterocycle serves as a versatile replacement for several functional groups, primarily esters and carboxamides. The bioisosteric relationship arises from similarities in electronic properties, spatial dimensions, and hydrogen-bonding capabilities. Specifically, the oxadiazole nitrogen atoms can function as hydrogen bond acceptors analogous to carbonyl oxygen atoms in amides or esters, while the overall topology mimics the planar arrangement of these groups. Crucially, the oxadiazole ring offers superior metabolic stability by resisting enzymatic hydrolysis—a common limitation of esters and amides in vivo [2] [4].
Table 2: Bioisosteric Relationships of 1,3,4-Oxadiazole
Functional Group | Bioisosteric Advantage | Clinical Example |
---|---|---|
Carboxylate Ester | Enhanced hydrolytic stability; similar dipole and geometry | Oxolamine (antitussive) |
Carboxamide | Maintains H-bonding capacity; improved metabolic resistance | Raltegravir (HIV integrase inhibitor) |
Carboxylic Acid | Reduced ionization at physiological pH; better membrane penetration | Atazanavir boosters in development |
Aryl Rings | Introduces polarity and H-bonding sites without significant steric alteration | Zibotentan (anticancer agent) |
The bioisosteric replacement significantly modulates physicochemical properties. For instance, substituting an ester with 1,3,4-oxadiazole typically increases log P by approximately 0.5–1.0 unit, enhancing membrane permeability. Furthermore, the heterocycle lowers topological polar surface area (TPSA) by 10–20 Ų compared to dicarbonyl analogs, potentially improving blood-brain barrier penetration. These modifications directly influence pharmacokinetic profiles, as demonstrated in the development of Raltegravir, where the oxadiazole replacement contributed to oral bioavailability and sustained plasma concentrations [1] [4] [7].
The medicinal exploitation of 1,3,4-oxadiazoles began in the mid-20th century with the serendipitous discovery of the antitussive properties of Oxolamine (1955). This breakthrough demonstrated the heterocycle's biological compatibility and inspired systematic exploration of its pharmacological potential. The 1960s–1980s saw diversification into vasodilators (Butalamine), gastrointestinal agents (Proxazole), and anxiolytics (Fasiplon), establishing the scaffold's versatility across therapeutic areas. However, these early agents often lacked target specificity [7] [8].
The advent of structure-based drug design in the 1990s revolutionized oxadiazole applications. Researchers leveraged its bioisosteric properties to address metabolic liabilities in lead compounds. A seminal advancement emerged in HIV therapy with Raltegravir (FDA-approved 2007), where the 1,3,4-oxadiazole core replaced a metabolically labile hydroxamate moiety in integrase strand transfer inhibitors. This substitution preserved essential metal-chelating capacity while conferring resistance to esterase-mediated degradation, resulting in superior pharmacokinetics [1] [8].
In oncology, AstraZeneca's development of Zibotentan (phase III trials for prostate cancer) highlighted the oxadiazole's role in endothelin receptor antagonism. Contemporary research focuses on multitargeted agents exploiting the scaffold's ability to engage diverse biological targets. For example, 2-[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline derivatives exemplify modern design strategies where structural features are optimized for specific enzyme inhibition (e.g., kinases, telomerase) while maintaining favorable drug-like properties [7] [8].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0